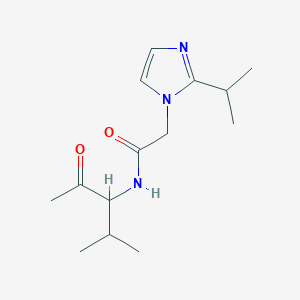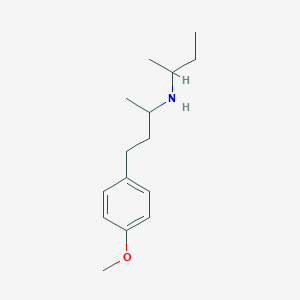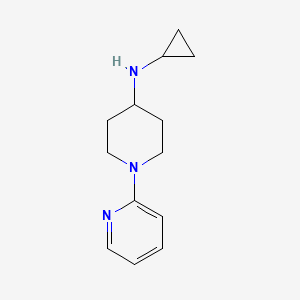
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide, also known as MPI-0479605, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research for this compound is in the field of cancer treatment. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells by blocking the activity of a protein called PAK4, which is involved in cell proliferation and survival.
In addition to its potential use in cancer treatment, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has also been studied for its effects on the immune system. Studies have shown that this compound can modulate the activity of immune cells, such as T cells and dendritic cells, which play a critical role in the body's immune response.
Mécanisme D'action
The mechanism of action of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide involves the inhibition of PAK4, a protein that is involved in cell proliferation and survival. By blocking the activity of PAK4, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells and promote cell death. Additionally, this compound can modulate the activity of immune cells, which can enhance the body's immune response.
Biochemical and Physiological Effects
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, this compound has also been shown to have anti-inflammatory properties. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments is its specificity for PAK4. This compound has been shown to selectively inhibit the activity of PAK4, without affecting the activity of other proteins. Additionally, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
One of the limitations of using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells and animals in a controlled manner. Additionally, the synthesis of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can be challenging, which can limit its availability for research.
Orientations Futures
There are a number of future directions for research on N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide. One area of research is in the development of new cancer therapies that target PAK4. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, which makes it a promising candidate for further research.
Another area of research is in the development of new immunotherapies that modulate the activity of immune cells. N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have immunomodulatory effects, which could be useful in the development of new treatments for autoimmune diseases and other immune-related disorders.
Conclusion
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells, modulate the activity of immune cells, and have anti-inflammatory properties. While there are limitations to using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments, its specificity for PAK4 and low toxicity make it a promising candidate for further research. There are a number of future directions for research on this compound, including the development of new cancer therapies and immunotherapies.
Méthodes De Synthèse
The synthesis of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 2-methyl-4-oxopentanoic acid, which is reacted with thionyl chloride to form 2-methyl-4-oxopentanoyl chloride. This intermediate is then reacted with 2-(2-propan-2-ylimidazol-1-yl)acetic acid to form the final product, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide.
Propriétés
IUPAC Name |
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9(2)13(11(5)18)16-12(19)8-17-7-6-15-14(17)10(3)4/h6-7,9-10,13H,8H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIHUDQULKBAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)NC(C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)

![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)